2-Hydroxy-5-methyl-3-sulfobenzoic acid 2-Hydroxy-5-methyl-3-sulfobenzoic acid
Brand Name: Vulcanchem
CAS No.: 41481-18-9
VCID: VC19651042
InChI: InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14)
SMILES:
Molecular Formula: C8H8O6S
Molecular Weight: 232.21 g/mol

2-Hydroxy-5-methyl-3-sulfobenzoic acid

CAS No.: 41481-18-9

VCID: VC19651042

Molecular Formula: C8H8O6S

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-methyl-3-sulfobenzoic acid - 41481-18-9

Description

2-Hydroxy-5-methyl-3-sulfobenzoic acid is an organic compound categorized under sulfonated benzoic acids. This compound features a hydroxyl group (-OH), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H) attached to a benzene ring. Its molecular structure is defined by the systematic placement of these functional groups, which impart unique chemical and physical properties.

Synthesis

The synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid typically involves sulfonation reactions on methyl-substituted hydroxybenzoic acids. A common approach includes:

  • Starting with 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid).

  • Reacting it with concentrated sulfuric acid or oleum under controlled conditions to introduce the sulfonic acid group at the meta position relative to the hydroxyl group.

This process requires careful temperature control to avoid over-sulfonation or degradation of the aromatic ring.

Applications

Due to its structural features, 2-Hydroxy-5-methyl-3-sulfobenzoic acid finds applications in:

  • Dye Manufacturing: The compound serves as an intermediate in synthesizing azo dyes and pigments due to its ability to form stable complexes with metals.

  • Pharmaceuticals: It is explored for potential use in drug formulations, particularly as a precursor for sulfonated derivatives with biological activity.

  • Catalysis: The acidic nature of the sulfonic group makes it suitable for use as a catalyst in organic synthesis.

  • Analytical Chemistry: Utilized as a reagent in spectroscopic and chromatographic analyses.

Safety and Handling

Hazard ClassificationDetails
Acute ToxicityHarmful if swallowed (GHS Classification: H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory EffectsMay cause respiratory irritation (H335)

Proper personal protective equipment (PPE), such as gloves, goggles, and masks, should be used when handling this compound. It should be stored in a cool, dry place away from incompatible substances like strong oxidizers.

Research Insights

Studies on sulfonated benzoic acids, including 2-Hydroxy-5-methyl-3-sulfobenzoic acid, have highlighted their potential in:

  • Antimicrobial Activity: Sulfonated derivatives exhibit inhibitory effects on bacterial and fungal strains.

  • Environmental Applications: These compounds are investigated for their role in water treatment processes, particularly for removing heavy metals through chelation.

  • Material Science: Used in designing functionalized polymers with improved thermal stability and ionic conductivity.

CAS No. 41481-18-9
Product Name 2-Hydroxy-5-methyl-3-sulfobenzoic acid
Molecular Formula C8H8O6S
Molecular Weight 232.21 g/mol
IUPAC Name 2-hydroxy-5-methyl-3-sulfobenzoic acid
Standard InChI InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14)
Standard InChIKey WINTTYXOTQATTI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O
PubChem Compound 23423377
Last Modified Aug 11 2024

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